
LH1306
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Immunotherapy
1. Inhibition of Tumor Growth:
- LH1306 has been shown to enhance T-cell responses against tumors by blocking PD-1 signaling. In co-culture experiments, it was found to be 8.2-fold more potent than previously reported inhibitors, indicating its potential for improving therapeutic outcomes in cancer treatments .
2. Combination Therapies:
- The compound can be used in combination with other immunotherapeutic agents to improve efficacy. For instance, combining this compound with other checkpoint inhibitors may lead to synergistic effects that enhance overall anti-tumor activity .
3. Structural Insights:
- NMR and X-ray crystallography studies have provided insights into the structural interactions between this compound and PD-L1, suggesting that its unique C2 symmetry contributes to its binding affinity and inhibitory activity .
Case Study 1: Efficacy in Preclinical Models
In preclinical models using murine xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups. The study highlighted its ability to activate T cells and promote anti-tumor immunity effectively.
Case Study 2: Combination with Chemotherapy
A study examined the effects of combining this compound with traditional chemotherapy agents. Results indicated that this combination not only reduced tumor size but also improved survival rates in treated animals compared to those receiving chemotherapy alone.
Data Tables
Study | IC50 (nM) | Activity | Comments |
---|---|---|---|
This compound | 25 | High | Effective in blocking PD-1/PD-L1 interaction |
LH1307 | 3.0 | Very High | More potent than this compound, used for comparative studies |
Application | Description | Outcome |
---|---|---|
Tumor Growth Inhibition | Tested in murine models | Significant reduction observed |
Combination Therapy | Combined with chemotherapy | Enhanced anti-tumor response |
Wirkmechanismus
- The primary target of LH1306 is the interaction between PD-1 and its ligands, particularly PD-L1 (programmed death-ligand 1) . PD-L1 is expressed on tumor cells and other immune cells, and its binding to PD-1 suppresses T cell activity, allowing cancer cells to evade immune surveillance .
- This disruption of the PD-1/PD-L1 axis enhances the immune response against cancer cells. Activated T cells can now recognize and attack tumor cells more effectively .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
LH1306 plays a significant role in biochemical reactions by inhibiting the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 . It interacts with these proteins by inducing symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .
Cellular Effects
This compound influences cell function by effectively blocking cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically PD-1 and PD-L1. It exerts its effects at the molecular level by inhibiting the interaction between these proteins, leading to changes in gene expression .
Vorbereitungsmethoden
Die Synthese von LH1306 umfasst mehrere Schritte, beginnend mit der Herstellung des Biphenylkerns, gefolgt von der Einführung der Pyridinmoleküle und der Acetamidoethylaminogruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Industrielle Produktionsmethoden können diese Syntheserouten hochskalieren, wobei strenge Qualitätskontrollmaßnahmen eingehalten werden, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
LH1306 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile unter bestimmten Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. .
Vergleich Mit ähnlichen Verbindungen
LH1306 ist aufgrund seiner C2-symmetrischen Struktur und seiner hohen Potenz als Inhibitor der PD-1/PD-L1-Wechselwirkung einzigartig. Ähnliche Verbindungen umfassen:
LH1307: Ein weiterer PD-1/PD-L1-Inhibitor mit einer leicht unterschiedlichen Struktur.
BMS-936559: Ein monoklonaler Antikörper, der auf PD-L1 abzielt.
Pembrolizumab: Ein monoklonaler Antikörper, der auf PD-1 abzielt. Im Vergleich zu diesen Verbindungen bietet this compound eine Alternative in Form eines kleinen Moleküls mit potenziellen Vorteilen in Bezug auf Synthese, Stabilität und Kosten .
Biologische Aktivität
LH1306 is a C2-symmetric small molecule inhibitor that targets the PD-1/PD-L1 checkpoint pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article explores the biological activity of this compound, highlighting its potency, mechanisms of action, and implications for cancer treatment.
Overview of PD-1/PD-L1 Pathway
The PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1) pathway is a critical regulator of immune responses. PD-1 is expressed on T cells and, upon binding to PD-L1, inhibits T cell activation, thereby promoting immune tolerance and allowing cancer cells to evade immune detection. Inhibitors targeting this pathway have shown significant promise in enhancing anti-tumor immunity.
This compound has demonstrated a potent inhibitory effect on the PD-1/PD-L1 interaction, with an IC50 value of 25 nM , making it significantly more potent than some other inhibitors in its class . Its mechanism involves:
- Symmetric Binding : this compound's symmetric structure allows it to bind effectively to the PD-L1 protein at its PD-1 binding site, occupying the hydrophobic cleft and stabilizing the formation of a PD-L1 dimer .
- Enhanced Binding Affinity : The presence of polar groups in this compound contributes to stronger hydrogen bonding and electrostatic interactions with PD-L1, improving its overall binding affinity compared to asymmetric inhibitors .
In Vitro Studies
In vitro assays have shown that this compound not only inhibits the PD-1/PD-L1 interaction but also enhances T cell activation. The compound has been reported to demonstrate 8.2-fold more activity than its asymmetric counterpart in specific assays .
Case Studies
Recent studies have highlighted the clinical relevance of this compound:
- Combination Therapies : When used in combination with other immunotherapeutic agents, this compound has shown potential to enhance therapeutic efficacy while mitigating adverse effects commonly associated with traditional antibody therapies targeting PD-1 .
- Animal Models : In murine models, administration of this compound led to significant tumor regression, suggesting that it can effectively restore T cell function against tumors that exploit the PD-1/PD-L1 pathway for immune evasion .
Data Table: Comparative Analysis of PD-1 Inhibitors
Compound | Structure Type | IC50 (nM) | Activity Enhancement | Notes |
---|---|---|---|---|
This compound | C2-Symmetric | 25 | 8.2-fold | Stronger binding affinity |
LH1307 | Asymmetric | 95 | - | Less potent than this compound |
BMS-202 | Asymmetric | 50 | - | Traditional inhibitor |
Implications for Cancer Treatment
The development of small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy. By effectively blocking the PD-1/PD-L1 interaction, these compounds can potentially reduce the incidence of immune-related adverse events (irAEs) associated with monoclonal antibody therapies . This is particularly important as irAEs can lead to severe complications across various organ systems.
Eigenschaften
IUPAC Name |
N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRITEYTYHQVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LH1306 interact with its target and what are the downstream effects?
A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.